molecular formula C26H30N4O2 B2543413 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide CAS No. 1251680-14-4

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide

Cat. No.: B2543413
CAS No.: 1251680-14-4
M. Wt: 430.552
InChI Key: IWGWIWVQWPLRLK-UHFFFAOYSA-N
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Description

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide is a complex organic compound with intriguing properties, making it a valuable subject in scientific research. Its unique structure, featuring a tetrahydropyrido[4,3-d]pyrimidine core, is particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide typically involves multi-step organic synthesis

Industrial Production Methods

On an industrial scale, the compound can be synthesized using automated systems to ensure precision and reproducibility. Techniques such as high-throughput screening and catalytic processes are often employed to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are instrumental in modifying the compound for various applications or in studying its reactivity.

Common Reagents and Conditions

  • Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Typically achieved with reagents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Various nucleophiles and electrophiles under mild to moderate conditions facilitate substitution reactions.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used, but may include modified derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

This compound finds use in a wide range of scientific research applications:

  • Chemistry: As a reagent or intermediate in organic synthesis.

  • Biology: In the study of enzyme inhibitors or as a molecular probe.

  • Industry: Uses in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound typically involves interaction with molecular targets such as enzymes or receptors. Its tetrahydropyrido[4,3-d]pyrimidine core allows it to bind effectively, influencing various biological pathways and eliciting a range of effects dependent on its structural conformation.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • 2-(6-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide

  • 2-(6-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide often exhibits unique binding properties and reactivity, which could be attributed to the specific steric and electronic effects imparted by its benzyl group. This uniqueness makes it a particularly interesting subject for targeted research and application development.

Properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-19(2)22-10-8-20(9-11-22)14-27-25(31)17-30-18-28-24-12-13-29(16-23(24)26(30)32)15-21-6-4-3-5-7-21/h3-11,18-19H,12-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGWIWVQWPLRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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